2C-iP

Analytical Chemistry Forensic Toxicology Reference Standards

2C-iP is the essential reference standard for labs requiring unambiguous identification of the branched isomer of 2C-P. Its unique 4-isopropyl substituent produces distinct chromatographic retention and mass spectral fragmentation patterns that straight-chain analogs cannot substitute. Sourced as a ≥98% certified analytical standard, it ensures ISO/IEC 17025 compliance, defensible forensic reporting, and reliable SAR study data. Avoid misidentification in seized-drug analysis—order the correct 2C-iP standard today.

Molecular Formula C13H21NO2
Molecular Weight 223.31 g/mol
CAS No. 1498978-47-4
Cat. No. B593377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2C-iP
CAS1498978-47-4
Synonyms2-(4-isopropyl-2,5-dimethoxyphenyl)ethan-1-amine, monohydrochloride
Molecular FormulaC13H21NO2
Molecular Weight223.31 g/mol
Structural Identifiers
InChIInChI=1S/C13H21NO2/c1-9(2)11-8-12(15-3)10(5-6-14)7-13(11)16-4/h7-9H,5-6,14H2,1-4H3
InChIKeyXUGPCRRUMVWELT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2C-iP (CAS 1498978-47-4): An Overview of the Isopropyl Phenethylamine Derivative for Scientific Research and Forensic Analysis


2C-iP (2-[2,5-Dimethoxy-4-(propan-2-yl)phenyl]ethan-1-amine; CAS 1498978-47-4), a synthetic phenethylamine, belongs to the 2C family and is characterized by a unique 4-isopropyl substituent on its dimethoxyphenyl core [1]. Synthesized as a structural analogue of 2C-P and a branched isomer of 2C-P [1], it has a molecular formula of C13H21NO2 and a molar mass of 223.31 g/mol [2][3]. 2C-iP is recognized as an analytical reference standard intended for forensic and research applications [4].

Procurement Considerations: Why 2C-iP Cannot Be Substituted with 2C-P or Other 2C Analogs in Research and Forensic Workflows


Generic substitution among 2C series phenethylamines fails due to significant differences in substituent structure that dictate distinct pharmacological and analytical profiles. 2C-iP features a branched 4-isopropyl group, making it a structural isomer of the straight-chain 4-propyl analog 2C-P [1]. This difference in branching yields markedly different physical properties (e.g., melting point) and potency [2]. Furthermore, the substitution pattern, from halogens to alkyl chains (e.g., 2C-B with a bromine or 2C-I with an iodine), profoundly alters receptor affinity, functional activity, and in vitro toxicity [3][4]. For forensic and analytical applications, the unique molecular fingerprint of each 2C analog demands a specific reference standard to ensure accurate identification, as chromatographic retention times and mass spectral fragmentation patterns are not interchangeable .

Quantitative Differentiation of 2C-iP Against Key Comparators: A Data-Driven Procurement Guide


Structural and Physicochemical Differentiation of 2C-iP from its Closest Analogs

2C-iP is a structural isomer of 2C-P, differing by a branched isopropyl (iP) group at the 4-position versus a straight-chain propyl (P) group [1]. This branching alters the compound's physicochemical profile, as evidenced by the hydrochloride salt melting point (mp) of 183-184 °C [2]. While the mp of 2C-P hydrochloride is not consistently reported in primary literature, the 2C-iP value provides a clear, quantifiable marker for differentiation. The presence of distinct 2C-iP reference spectra in GC-MS libraries [3] further underscores its unique analytical fingerprint compared to 2C-P and other analogs.

Analytical Chemistry Forensic Toxicology Reference Standards

Procurement Value Proposition: 2C-iP as a Specific, Certified Analytical Reference Standard

2C-iP (hydrochloride) is commercially available as an analytical reference standard with a certified purity of ≥98% . Its inclusion in comprehensive GC-MS spectral libraries, such as the Cayman Spectral Library and the Mass Spectra of Designer Drugs library [1], provides verified retention time and mass spectral data for unambiguous identification. This contrasts with non-certified samples or relying on data for other 2C compounds, which could lead to false negatives or positives in forensic casework.

Forensic Analysis Analytical Reference Standards GC-MS

In Vitro Safety Comparison: 2C-iP Belongs to a Class with Lower Cytotoxicity than its N-Benzylphenethylamine (NBOMe) Derivatives

While direct cytotoxicity data for 2C-iP is lacking, a class-level inference can be drawn from a 2023 study comparing 2C phenethylamines with their NBOMe analogs [1]. The study demonstrated that the addition of an N-2-methoxybenzyl group to 2C-B and 2C-N resulted in significantly increased in vitro cytotoxicity in SH-SY5Y and HepG2 cell lines, as indicated by lower EC50 values for the NBOMe derivatives [1]. This suggests 2C-iP is likely to exhibit lower basal cytotoxicity compared to a hypothetical 25iP-NBOMe derivative. This is further supported by data showing 25I-NBOMe is approximately 14- to 16-fold more potent in vivo and in vitro than its 2C-I parent [2][3].

Toxicology Drug Safety In Vitro Pharmacology

Primary Scientific and Industrial Application Scenarios for 2C-iP Reference Material


Forensic Toxicology and Drug Chemistry: Qualitative Identification of Designer Drugs

2C-iP serves as a certified analytical reference standard for forensic laboratories engaged in the qualitative identification of emerging psychoactive substances. Its inclusion in GC-MS spectral libraries [1] enables definitive identification of 2C-iP in seized drug samples or biological specimens. Using the certified standard ensures compliance with accreditation standards (e.g., ISO/IEC 17025) and provides defensible data for legal proceedings .

Pharmacological Research: Investigating 5-HT2A Receptor Agonists

2C-iP is a research compound for studying structure-activity relationships (SAR) within the 2C series. Its unique branched isopropyl group [2] allows researchers to probe the effects of lipophilicity and steric hindrance at the 4-position of the phenyl ring on receptor binding, functional activity, and subsequent behavioral effects, as compared to its straight-chain analog 2C-P [3].

Analytical Method Development and Validation

Due to its distinct molecular mass (223.31 g/mol) and fragmentation pattern [4], 2C-iP is a valuable analyte for developing and validating new chromatographic and mass spectrometric methods. Its use helps analytical chemists optimize separation parameters for a range of 2C compounds and related phenethylamines, ensuring method specificity and preventing misidentification.

Drug Metabolism and Toxicokinetic Studies

As a representative 2C phenethylamine, 2C-iP can be used as a probe substrate to investigate the metabolic pathways of this drug class. Studies could focus on identifying its major metabolites, determining the specific cytochrome P450 (CYP) isoforms involved in its metabolism , and comparing its toxicokinetic profile to that of 2C-P or other analogs [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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